molecular formula C10H7Cl2N3 B1441411 4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine CAS No. 1089330-86-8

4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine

Cat. No.: B1441411
CAS No.: 1089330-86-8
M. Wt: 240.09 g/mol
InChI Key: VMXSJGIGEJZGIO-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and material sciences. The presence of chlorine atoms and a methyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine typically involves the reaction of 3-chloropyridine-2-carbaldehyde with 4-chloro-6-methylpyrimidine-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyridine
  • 4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrazine

Uniqueness

4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Biological Activity

4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H7Cl2N3\text{C}_9\text{H}_7\text{Cl}_2\text{N}_3

This compound features a pyrimidine ring substituted with chlorine and chloropyridine groups, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes involved in microbial growth, thus exhibiting antimicrobial properties. For instance, it has been shown to affect the enzyme S-Adenosylmethionine decarboxylase (AdoMetDC) in Trypanosoma brucei, a protozoan parasite responsible for human African trypanosomiasis (HAT) .

Antimicrobial and Antifungal Properties

Recent studies have highlighted the antimicrobial and antifungal capabilities of various pyrimidine derivatives, including this compound. In vitro assays demonstrated that certain analogs exhibited significant antifungal activity against a range of phytopathogenic fungi. The structure–activity relationship indicated that modifications at specific positions on the pyrimidine ring could enhance efficacy against different fungal strains .

CompoundFungal StrainInhibition Percentage
This compoundBotrytis76.5%
Another AnalogCercospora80.4%

Selectivity and Toxicity

The selectivity of this compound towards T. brucei AdoMetDC over the human enzyme suggests a potential therapeutic window with reduced toxicity to human cells . This selectivity is crucial for developing safer treatments against parasitic infections.

Study on Trypanosomiasis

A notable study focused on the inhibition of AdoMetDC by pyrimidineamine compounds, including this compound. The study found that this compound could effectively inhibit the growth of T. brucei in whole-cell assays, demonstrating its potential as a lead compound for anti-HAT drug development .

Antifungal Efficacy

In another investigation involving various pyrimidine derivatives, this compound was tested against multiple fungal pathogens. The results indicated strong antifungal properties, particularly against Botrytis species, suggesting its utility in agricultural applications .

Structure–Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring can significantly influence their potency and selectivity. For example, the introduction of electron-withdrawing groups has been shown to enhance antifungal activities while maintaining low toxicity profiles .

Properties

IUPAC Name

4-chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c1-6-5-8(12)15-10(14-6)9-7(11)3-2-4-13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXSJGIGEJZGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=C(C=CC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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